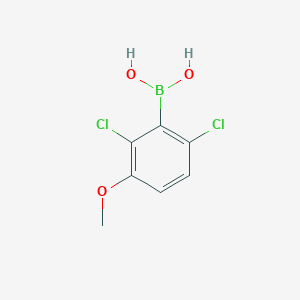

(2,6-ジクロロ-3-メトキシフェニル)ボロン酸

説明

(2,6-Dichloro-3-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BCl2O3 and its molecular weight is 220.84 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2,6-Dichloro-3-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloro-3-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

(2,6-ジクロロ-3-メトキシフェニル)ボロン酸の用途

ジオールおよびアニオンの検出: ボロン酸は、ジオールおよびアニオンの検出に広く用いられています。 これらは、糖やその他のジオール含有化合物と錯体を形成することができ、さまざまなセンシング用途に役立ちます .

鈴木・宮浦カップリング: この化合物は、鈴木・宮浦カップリング反応に使用できます。これは、有機合成における炭素-炭素結合形成に広く用いられる方法です .

ボロン酸誘導体の合成: 最近の研究では、ボロン酸を前駆体として使用したボロン酸誘導体の合成が可能になりました .

ケミカルバイオロジーおよび超分子化学: ボロン酸は、可逆的なクリック反応と生体適合性から、ケミカルバイオロジーおよび超分子化学において用途を見出しています .

バイオファーマ製造: バイオ医薬品製造において、ボロン酸はさまざまな医薬品化合物の合成に役割を果たす可能性があります .

高度なバッテリー科学: ボロン酸のユニークな特性は、性能と安全性を向上させるために、高度なバッテリー科学で利用されることが検討されています .

作用機序

Target of Action

The primary target of (2,6-Dichloro-3-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

(2,6-Dichloro-3-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (2,6-Dichloro-3-methoxyphenyl)boronic acid, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by (2,6-Dichloro-3-methoxyphenyl)boronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s success in sm coupling reactions originates from its relatively stable nature, readiness for preparation, and generally environmentally benign nature . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact on bioavailability.

Result of Action

The molecular and cellular effects of (2,6-Dichloro-3-methoxyphenyl)boronic acid’s action result in the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the creation of new organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,6-Dichloro-3-methoxyphenyl)boronic acid. For instance, the compound’s success in SM coupling reactions is due to its tolerance to various reaction conditions . .

特性

IUPAC Name |

(2,6-dichloro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIVMUOSCRYSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726923 | |

| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851756-57-5 | |

| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)

![3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426419.png)

![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)

![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)

![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)

![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)

![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)